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Cat. No.: B611595 Get Quote

An In-depth Technical Guide for Researchers and
Drug Development Professionals
This technical guide provides a comprehensive overview of UPGL00004, a potent and

selective small molecule inhibitor of Glutaminase C (GAC). This document is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential and experimental applications of UPGL00004 in the context of cancer metabolism.

Introduction
UPGL00004 is a small molecule that acts as a potent, allosteric inhibitor of Glutaminase C

(GAC), a key enzyme in cancer cell metabolism.[1][2] GAC is a splice variant of the GLS gene

and plays a critical role in converting glutamine to glutamate.[3] This process is a crucial

anaplerotic pathway for the citric acid cycle in many cancer cells, which exhibit an addiction to

glutamine for their survival and proliferation.[2][3] UPGL00004 has demonstrated significant

potential in preclinical studies, particularly in models of triple-negative breast cancer, by

effectively inhibiting tumor growth.[2][3][4] This guide details the physicochemical properties,

mechanism of action, experimental data, and relevant protocols associated with UPGL00004.

Physicochemical Properties
The key chemical and physical properties of UPGL00004 are summarized in the table below.
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Property Value Reference

Molecular Weight 534.66 g/mol [1][4][5][6]

Chemical Formula C25H26N8O2S2 [1][4][5]

CAS Number 1890169-95-5 [1][4][5]

Appearance Off-white to gray solid [1]

Purity >97% [6]

Solubility DMSO: up to 125 mg/mL [1][4][6]

Water: Insoluble [4]

Ethanol: Insoluble [4]

IUPAC Name

2-Phenyl-N-(5-(4-((5-(2-

phenylacetamido)-1,3,4-

thiadiazol-2-yl)amino)piperidin-

1-yl)-1,3,4-thiadiazol-2-

yl)acetamide

[5]

Mechanism of Action
UPGL00004 functions as an allosteric inhibitor of GAC.[2][5] It binds to a site distinct from the

active site, inducing a conformational change that locks the GAC tetramer into an inactive

state.[7] This prevents the catalytic conversion of glutamine to glutamate, thereby disrupting a

critical metabolic pathway for cancer cells. The inhibition of GAC by UPGL00004 leads to a

reduction in glutamine-derived anaplerosis, which in turn decreases the flux through the TCA

cycle and inhibits the proliferation of glutamine-dependent tumor cells.[5] UPGL00004 occupies

the same binding site as other well-known GAC inhibitors like CB-839 and BPTES.[2][3]
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Glutamine Metabolism and Inhibition by UPGL00004
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Figure 1: Glutamine metabolism pathway and the inhibitory effect of UPGL00004 on GAC.

Experimental Data
In Vitro Activity
UPGL00004 has been shown to be a potent inhibitor of GAC and exhibits strong anti-

proliferative effects in various cancer cell lines.
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Parameter Value Cell Line/Target Reference

IC50 (GAC inhibition) 29 nM Recombinant GAC [1][2][6]

Kd (Binding affinity) 27 nM Recombinant GAC [1][6][8]

IC50 (Cell

proliferation)
70 nM

MDA-MB-231 (Triple-

Negative Breast

Cancer)

[1][2]

129 nM

HS578T (Triple-

Negative Breast

Cancer)

[1][2]

262 nM
TSE (Triple-Negative

Breast Cancer)
[1][2]

In Vivo Efficacy
In a patient-derived xenograft (PDX) model of triple-negative breast cancer, UPGL00004
demonstrated significant tumor growth suppression, particularly when combined with the anti-

angiogenic agent bevacizumab.[3][4]

Animal Model Treatment Dosage Outcome Reference

NOD/SCID mice

with triple-

negative breast

cancer PDX

UPGL00004 1 mg/kg (i.p.)

Potent tumor

growth

suppression

[4][8]

UPGL00004 +

Bevacizumab

1 mg/kg + 2.5

mg/kg (i.p.)

Complete

prevention of

detectable tumor

size increase

[1][2][8]

Experimental Protocols
Recombinant GAC Inhibition Assay
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This protocol is a representative method for determining the IC50 of UPGL00004 against

recombinant GAC.

Protein Expression and Purification: Express recombinant human GAC in E. coli and purify

using standard chromatography techniques.[3]

Assay Conditions: The enzymatic activity of GAC is stimulated by inorganic phosphate.[3]

Procedure: a. Incubate 50 nM of recombinant GAC with varying concentrations of

UPGL00004. b. Initiate the enzymatic reaction by adding the substrate, glutamine. c.

Measure the production of glutamate over time using a coupled assay system or direct

detection method. d. Plot the enzyme activity against the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.[3][8]

Cell Proliferation Assay
This protocol outlines a general procedure for assessing the anti-proliferative effects of

UPGL00004 on cancer cell lines.

Cell Culture: Maintain triple-negative breast cancer cell lines (e.g., MDA-MB-231) in

complete media (e.g., RPMI 1640 with 10% FBS) at 37°C in a 5% CO2 atmosphere.[4]

Procedure: a. Seed cells into 12-well plates at a density of 1 x 10^4 cells per well.[4] b. After

allowing the cells to adhere, treat them with a range of UPGL00004 concentrations. c.

Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable

method, such as MTT, resazurin, or cell counting. e. Calculate the IC50 value by plotting cell

viability against the drug concentration.

In Vivo Xenograft Study Workflow
The following diagram illustrates a typical workflow for an in vivo study to evaluate the efficacy

of UPGL00004.
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In Vivo Xenograft Study Workflow
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Figure 2: A representative workflow for an in vivo patient-derived xenograft (PDX) study.
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Conclusion
UPGL00004 is a highly potent and selective allosteric inhibitor of GAC with demonstrated anti-

cancer activity in both in vitro and in vivo models of triple-negative breast cancer. Its well-

characterized mechanism of action and significant preclinical efficacy, especially in combination

therapies, make it a valuable tool for research into cancer metabolism and a promising lead

compound for the development of novel anti-cancer therapeutics. Further investigation into its

pharmacokinetic properties and broader anti-tumor spectrum is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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